Dibutyl isophthalate Dibutyl isophthalate
Brand Name: Vulcanchem
CAS No.: 3126-90-7
VCID: VC3706523
InChI: InChI=1S/C16H22O4/c1-3-5-10-19-15(17)13-8-7-9-14(12-13)16(18)20-11-6-4-2/h7-9,12H,3-6,10-11H2,1-2H3
SMILES: CCCCOC(=O)C1=CC(=CC=C1)C(=O)OCCCC
Molecular Formula: C16H22O4
Molecular Weight: 278.34 g/mol

Dibutyl isophthalate

CAS No.: 3126-90-7

Cat. No.: VC3706523

Molecular Formula: C16H22O4

Molecular Weight: 278.34 g/mol

* For research use only. Not for human or veterinary use.

Dibutyl isophthalate - 3126-90-7

Specification

CAS No. 3126-90-7
Molecular Formula C16H22O4
Molecular Weight 278.34 g/mol
IUPAC Name dibutyl benzene-1,3-dicarboxylate
Standard InChI InChI=1S/C16H22O4/c1-3-5-10-19-15(17)13-8-7-9-14(12-13)16(18)20-11-6-4-2/h7-9,12H,3-6,10-11H2,1-2H3
Standard InChI Key GOPWOUQJIMLDDM-UHFFFAOYSA-N
SMILES CCCCOC(=O)C1=CC(=CC=C1)C(=O)OCCCC
Canonical SMILES CCCCOC(=O)C1=CC(=CC=C1)C(=O)OCCCC

Introduction

Physical and Chemical Properties

Theoretical Physical Properties

Based on structural similarities to other phthalate esters, dibutyl isophthalate is likely to exist as a colorless to pale yellow oily liquid at room temperature. While specific data on dibutyl isophthalate is limited, we can extrapolate some properties based on related compounds:

PropertyLikely Value (Extrapolated)Basis for Extrapolation
Physical stateOily liquidSimilar to DBP
Molecular weight278.34 g/molCalculated from molecular formula
Boiling point~340°C (estimated)Similar to DBP (340°C)
Solubility in waterLow (likely <0.01 g/L)Based on similar phthalate esters
Log Kow (octanol-water partition coefficient)~4.5 (estimated)Similar to DBP (4.57)

Chemical Reactivity

As an ester, dibutyl isophthalate would be expected to undergo typical ester reactions including hydrolysis under acidic or basic conditions, producing isophthalic acid and butanol. Like other phthalate esters, it may react with acids to liberate heat along with alcohols and acids. It would likely be incompatible with strong oxidizing agents and strong bases.

Synthesis and Production

Synthetic Pathways

The most common method for synthesizing dibutyl isophthalate would theoretically involve the esterification of isophthalic acid with n-butanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. Alternatively, it could be synthesized through the reaction of isophthalic acid chloride with n-butanol.

The general reaction can be represented as:
Isophthalic acid + 2 n-butanol → Dibutyl isophthalate + 2 H2O

Applications and Uses

Comparative Advantages

The unique spatial arrangement of dibutyl isophthalate might provide advantages in certain applications where the properties of ortho-phthalates are suboptimal. For instance, the linear structure might result in different migration rates when used as a plasticizer, potentially affecting durability and leaching characteristics of the final products.

Regulatory Status

Current Regulations

There appear to be no specific regulations for dibutyl isophthalate in major jurisdictions. This contrasts with DBP, which is regulated under various frameworks:

  • DBP is listed under California's Proposition 65 as a reproductive toxicant

  • DBP has established occupational exposure limits including NIOSH REL and OSHA PEL of 5 mg/m³ TWA

  • DBP has an IDLH (Immediately Dangerous to Life or Health) value established by NIOSH

The lack of specific regulations for dibutyl isophthalate likely reflects the limited research and commercial use of this compound rather than established safety.

Future Regulatory Considerations

As regulators increasingly scrutinize phthalate esters as a class, dibutyl isophthalate could potentially face similar regulatory attention in the future, particularly if it comes into wider use as a replacement for more regulated phthalates. A thorough hazard and risk assessment would be necessary to determine appropriate regulatory measures.

Comparison with Related Compounds

Dibutyl Isophthalate vs. Dibutyl Phthalate

The key differences between these isomers include:

PropertyDibutyl IsophthalateDibutyl Phthalate
Structural configurationMeta (1,3) substitutionOrtho (1,2) substitution
Research availabilityLimitedExtensive
Regulatory statusLargely unregulatedRegulated in many jurisdictions
Documented toxicityLimited informationWell-documented reproductive toxicant
Commercial prevalenceLimitedWidely used in various applications

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